molecular formula C10H20N2O4S2 B2513977 4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione CAS No. 1904367-08-3

4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B2513977
CAS No.: 1904367-08-3
M. Wt: 296.4
InChI Key: BKZKYSJQVLRZRF-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione is a synthetic chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,1-dioxo-thiane group linked to a methanesulfonylpiperazine unit, a privileged scaffold in pharmaceutical development. The methanesulfonylpiperazine group is a significant pharmacophore found in molecules targeting biologically relevant enzymes . For instance, similar structural motifs are present in potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a key therapeutic target in oncology . Furthermore, the methanesulfonylpiperazine subgroup has been identified in inhibitors of essential bacterial enzymes, such as thymidylate synthase (ThyX) in Mycobacterium tuberculosis , highlighting its potential application in developing novel anti-infective agents . This makes the compound a valuable template for researchers designing and synthesizing new molecules for probing biological pathways and for hit-to-lead optimization campaigns.

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)thiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-17(13,14)12-6-4-11(5-7-12)10-2-8-18(15,16)9-3-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZKYSJQVLRZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of piperazine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The thiane ring can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the thiane or piperazine rings .

Scientific Research Applications

4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the main compound contrasts with electron-donating groups like the hydroxyphenyl substituent in 2-(4-hydroxyphenyl)-1λ⁶-thiane-1,1-dione. This difference likely impacts reactivity and binding affinity in biological systems .
  • Halogen Effects: Bromine in analogs like 4-(4-bromophenoxy)-1λ⁶-thiane-1,1-dione may facilitate halogen bonding, a feature absent in the main compound but relevant in drug design .
  • Solubility and Polarity : The dihydrochloride salts (e.g., and ) exhibit higher aqueous solubility compared to the neutral sulfonyl derivative, critical for pharmacokinetics .

Inferred Physicochemical Properties

  • Molecular Weight : The main compound (333.41 g/mol) falls within the typical range for drug-like molecules, whereas brominated analogs (e.g., 329.24 g/mol in ) may face challenges in bioavailability due to higher lipophilicity.
  • Stability : The bromomethyl derivative () is likely prone to hydrolysis or nucleophilic substitution, whereas the fluorinated analog () offers enhanced metabolic stability .

Research Implications

While crystallographic data from SHELX software () underpin structural determinations of such compounds, the lack of direct biological or pharmacological studies in the evidence limits mechanistic insights. Future work should prioritize synthesizing the main compound and evaluating its activity against targets like kinases or GPCRs, where sulfonamide and piperazine motifs are prevalent.

Biological Activity

4-(4-Methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiane ring structure with a methanesulfonylpiperazine moiety. Its molecular formula is C10H14N2O3S2, and it has a molecular weight of approximately 270.35 g/mol. The presence of the piperazine ring suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains. In vitro assays have shown efficacy against Gram-positive bacteria, indicating its potential as an antibiotic agent.
  • Antidepressant Effects : The compound has been evaluated for its effects on serotonin receptors, which are critical in mood regulation. Animal models have demonstrated that it may enhance serotonin levels, contributing to antidepressant-like effects.
  • Anti-inflammatory Properties : Inflammation-related assays indicate that this compound can reduce pro-inflammatory cytokine production in cell cultures, suggesting potential use in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still being elucidated. Key points include:

  • Receptor Interactions : The compound likely interacts with serotonin receptors (5-HT receptors), which could explain its antidepressant effects. Additionally, it may modulate other neurotransmitter systems.
  • Enzyme Inhibition : There is evidence suggesting that this compound inhibits certain enzymes involved in inflammation pathways, thereby reducing the inflammatory response.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of thiane compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, the administration of this compound resulted in a marked decrease in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST). The findings suggest that the compound's mechanism may involve serotonergic pathways.

Data Summary

Property Value/Description
Molecular FormulaC10H14N2O3S2
Molecular Weight270.35 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antidepressant ActivityEnhances serotonin levels
Anti-inflammatory ActivityReduces pro-inflammatory cytokines

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